trichostatin A

Catalog No.
S548560
CAS No.
58880-19-6
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trichostatin A

CAS Number

58880-19-6

Product Name

trichostatin A

IUPAC Name

(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m1/s1

InChI Key

RTKIYFITIVXBLE-QEQCGCAPSA-N

SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

A 300, trichostatin A, tricostatin A, trychostatin A, TSA antibioitc

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Isomeric SMILES

C[C@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Description

The exact mass of the compound trichostatin A is 302.16304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Linear polyketides [PK01]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Exact Mass

302.16304

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X2S926L3Z

GHS Hazard Statements

Aggregated GHS information provided by 312 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (49.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (99.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Trichostatin A is a natural derivative of dienohydroxamic acid isolated from species of the bacterial genus Streptomyces. Trichostatin A (TSA) reversibly and specifically inhibits histone deacetylases, resulting in hyperacetylation of core histones which modulate chromatin structure. The increase in histone acetylation promotes selective gene transcription and the inhibition of tumor growth. This agent is a potent inducer of tumor cell growth arrest, differentiation and apoptosis in a variety of transformed cells in culture and in tumor-bearing animals. (NCI04)

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

58880-19-6

Wikipedia

Trichostatin A

Use Classification

Polyketides [PK] -> Linear polyketides [PK01]

Dates

Modify: 2023-08-15
1: Turovets N, D'Amour KA, Agapov V, Turovets I, Kochetkova O, Janus J, Semechkin A, Moorman MA, Agapova L. Human parthenogenetic stem cells produce enriched populations of definitive endoderm cells after trichostatin A pretreatment. Differentiation. 2011 Jun;81(5):292-8. doi: 10.1016/j.diff.2011.01.002. Epub 2011 Feb 8. Review. PubMed PMID: 21306817.
2: Codd R, Braich N, Liu J, Soe CZ, Pakchung AA. Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A. Int J Biochem Cell Biol. 2009 Apr;41(4):736-9. doi: 10.1016/j.biocel.2008.05.026. Epub 2008 Aug 3. Review. PubMed PMID: 18725319.
3: Yoshida M. [Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1788-9. Review. Japanese. PubMed PMID: 18051427.
4: Vanhaecke T, Papeleu P, Elaut G, Rogiers V. Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Curr Med Chem. 2004 Jun;11(12):1629-43. Review. PubMed PMID: 15180568.
5: Kim YB, Yoshida M, Horinouchi S. Selective induction of cyclin-dependent kinase inhibitors and their roles in cell cycle arrest caused by trichostatin A, an inhibitor of histone deacetylase. Ann N Y Acad Sci. 1999;886:200-3. Review. PubMed PMID: 10667219.
6: Yoshida M, Horinouchi S, Beppu T. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function. Bioessays. 1995 May;17(5):423-30. Review. PubMed PMID: 7786288.

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